molecular formula C15H19NO B1674707 Leiokinine B CAS No. 126365-17-1

Leiokinine B

Cat. No. B1674707
M. Wt: 229.32 g/mol
InChI Key: OWPVBMRQCFDSPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Leiokinine B is a 4-quinolinone alkaloid derived from Esenbeckia leiocarpa . It has a chemical formula of C15H19NO and a molecular weight of 229.320 . The IUPAC name for Leiokinine B is 1-methyl-2-(pentan-3-yl)quinolin-4(1H)-one .


Molecular Structure Analysis

Leiokinine B has a molecular structure that includes a 4-quinolinone core with a pentan-3-yl group at the 2-position and a methyl group at the 1-position . The InChi Key for Leiokinine B is OWPVBMRQCFDSPY-UHFFFAOYSA-N .

It is soluble in DMSO . The exact mass of Leiokinine B is 229.15 . The elemental analysis shows that it contains C, 78.56%; H, 8.35%; N, 6.11%; O, 6.98% .

Scientific Research Applications

Alzheimer's Disease Treatment

Leiokinine B, along with other alkaloids isolated from Esenbeckia leiocarpa Engl. (Rutaceae), shows potential as a treatment for Alzheimer's disease. A study on these alkaloids highlighted their ability to inhibit acetylcholinesterase in vitro, suggesting their potential utility in managing Alzheimer’s disease symptoms (Cardoso-Lopes et al., 2010).

Leishmaniasis Treatment

While the search did not yield specific results directly linking Leiokinine B to the treatment of leishmaniasis, there is relevant research on related compounds and similar diseases. For instance, research on the effectiveness of various anti-infective agents against Leishmania donovani, which causes leishmaniasis, provides insights into potential treatment options for this condition. Such studies are crucial for developing new treatments against leishmaniasis (Nettey et al., 2016).

Synthetic Chemistry

Leiokinine A, a compound closely related to Leiokinine B, was synthesized using a gold-catalyzed cyclization/O-H insertion cascade reaction. This method demonstrates the potential for synthesizing bioactive natural products like Leiokinine A and its analogs, which could have implications for the synthesis of Leiokinine B and its derivatives for various applications (Huang et al., 2020).

Future Directions

The future directions for research on Leiokinine B could involve further exploration of its potential biological activities, given that other alkaloids from Esenbeckia leiocarpa have shown anticholinesterasic activity . Additionally, more research could be done to elucidate the synthesis and chemical reactivity of Leiokinine B.

properties

IUPAC Name

1-methyl-2-pentan-3-ylquinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO/c1-4-11(5-2)14-10-15(17)12-8-6-7-9-13(12)16(14)3/h6-11H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWPVBMRQCFDSPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C1=CC(=O)C2=CC=CC=C2N1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40155164
Record name Leiokinine B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40155164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Leiokinine B

CAS RN

126365-17-1
Record name Leiokinine B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126365171
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Leiokinine B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40155164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Leiokinine B
Reactant of Route 2
Leiokinine B
Reactant of Route 3
Leiokinine B
Reactant of Route 4
Reactant of Route 4
Leiokinine B
Reactant of Route 5
Leiokinine B
Reactant of Route 6
Leiokinine B

Citations

For This Compound
9
Citations
T Nakatsu, T Johns, I Kubo, K Milton… - Journal of natural …, 1990 - ACS Publications
… of leiokinine B [2] gave themolecular formula C15H19NO. The ir and uv spectra of leiokinine B were closely related to those of leiokinine A, which suggested that leiokinine B was also a …
Number of citations: 59 pubs.acs.org
GM Coppola - Journal of heterocyclic chemistry, 1992 - pascal-francis.inist.fr
… XXII: An efficient synthesis of leiokinine B … XXII: An efficient synthesis of leiokinine B …
Number of citations: 6 pascal-francis.inist.fr
EM Cardoso-Lopes, JA Maier, MR da Silva… - Molecules, 2010 - mdpi.com
… leiocarpa demonstrated weak antifeedant activity against the pink bollworm, Pectinophora gossypiella, this activity was attributed to alkaloids leiokinine A and leiokinine B [3]. On the …
Number of citations: 104 www.mdpi.com
JCS Carvalho, JR Pirani, MJP Ferreira - Brazilian Journal of Botany, 2022 - Springer
The Rutaceae Juss. is a plant family known as a producer of bioactive compounds, comprising several species used for disease treatment in folk medicine. Among Rutaceae genera, …
Number of citations: 3 link.springer.com
MS Soares, JB Fernandes, PC Vieria - The Alkaloids: Chemistry and …, 2007 - Elsevier
Publisher Summary This chapter discusses the alkyl, aryl, alkylarylquinoline, and related alkaloids. The term alkylquinolin/one covers alkaloids of natural origin in which an amino acid, …
Number of citations: 21 www.sciencedirect.com
JP Michael - Second Supplements to the 2nd Edition of Rodd's …, 1991 - Elsevier
… alkaloid (16) and its structural isomer leiokinine B (17), both isolated from Esenbeckia … The structure of leiokinine B has been confirmed by synthesis (GM Coppola, J. Heterocycl. …
Number of citations: 4 www.sciencedirect.com
VM Russell - 1996 - search.proquest.com
… lithium enolate of 3-ethyl-2-pentanone to form 4-quinolinone alkaloid leiokinine B [50] (see Figure 6). Leiokinine B is a compound found in the leaves of the Brazilian tree E. leiocarpa, …
Number of citations: 0 search.proquest.com
李国柱, 孟庆艳, 罗碧, 葛振红, 刘文杰 - 色谱, 2015 - researchgate.net
… Nakatsu等[17]利用直接循环液相色谱从Esenbeckia leiocarpa的叶子中分离出两种喹啉酮类生物 碱,分别是leiokinine A和leiokinine B. 直接循环法分离天然产物中的化学成分,其优 点是只…
Number of citations: 2 www.researchgate.net
M em BIODIVERSIDADE - 2010 - arquivos.ambiente.sp.gov.br
… leiocarpa as alkaloids kokusaginine, flindersiamine, maculine, dictamnine, leiokinine A and leiokinine B. Alzheimer's Disease is characterized by a progressive neurodegenerative …
Number of citations: 0 arquivos.ambiente.sp.gov.br

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.